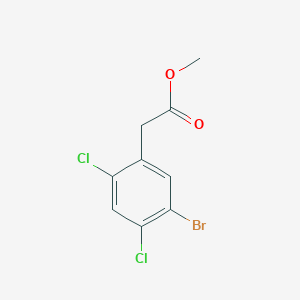
Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate is an organic compound with the molecular formula C9H7BrCl2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate typically involves the esterification of 2-(5-bromo-2,4-dichlorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of 2-(5-bromo-2,4-dichlorophenyl)acetic acid.
Reduction: Formation of 2-(5-bromo-2,4-dichlorophenyl)ethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the release of the corresponding acid and alcohol. The bromine and chlorine substituents can influence the compound’s reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
- Methyl 2-bromo-2-(3,5-dichlorophenyl)acetate
- Methyl 2-(4-bromo-2,6-dichlorophenyl)acetate
- Methyl 2-(5-bromo-3,4-dichlorophenyl)acetate
Comparison: Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This arrangement can affect the compound’s chemical reactivity and physical properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H7BrCl2O2 |
|---|---|
Peso molecular |
297.96 g/mol |
Nombre IUPAC |
methyl 2-(5-bromo-2,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)3-5-2-6(10)8(12)4-7(5)11/h2,4H,3H2,1H3 |
Clave InChI |
CMEVCPUNTMRXIX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=C(C=C1Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



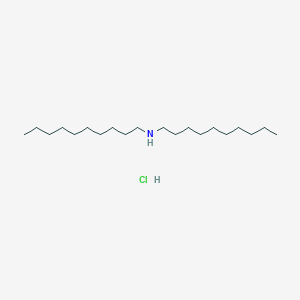
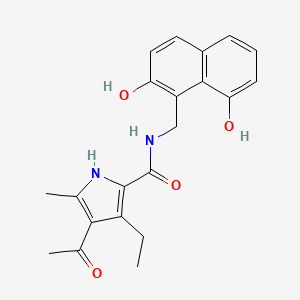
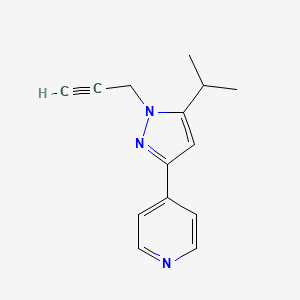
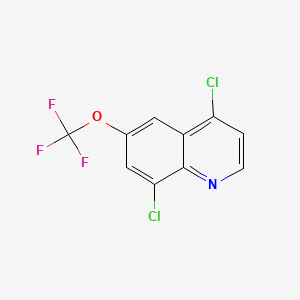
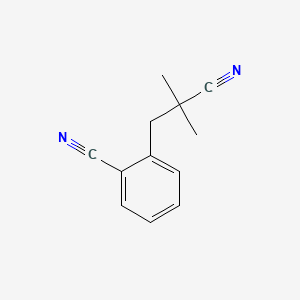
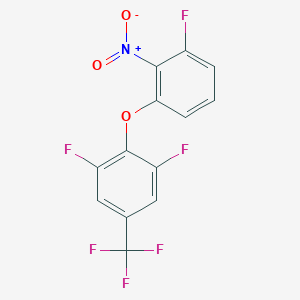
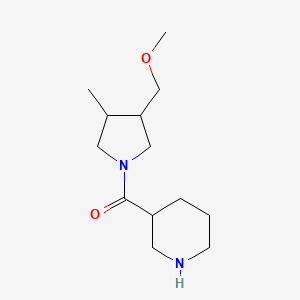

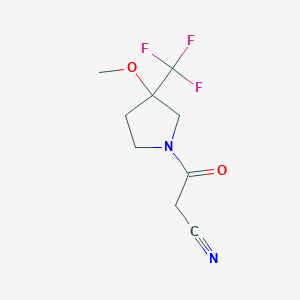

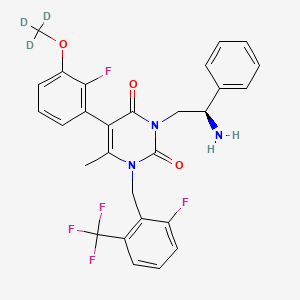
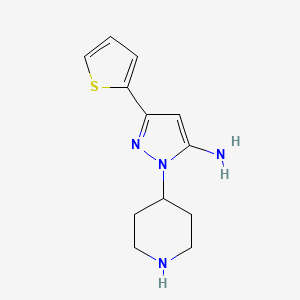
![4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)
